molecular formula C29H29N3O7S B2721521 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide CAS No. 912800-03-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No. B2721521
CAS RN: 912800-03-4
M. Wt: 563.63
InChI Key: SUAZPMXGBMMGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. The 1,3-benzodioxol-5-yl group is a common motif in many bioactive compounds, including certain types of synthetic cathinones . The thieno[3,2-d]pyrimidin-3-yl group is a heterocyclic compound that is often found in pharmaceuticals and biologically active compounds .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties. These compounds, including derivatives like 4-methoxy or 4,8-dimethoxy-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide, exhibited significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, along with analgesic and anti-inflammatory activities, presenting them as potential therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antibacterial Agents

A series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized and evaluated for their antitumor and antibacterial properties. Compounds like 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have shown potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma, providing a new avenue for the development of cancer therapeutics (Hafez, El-Gazzar, 2017).

Drug Synthesis and Pharmacological Properties

Research on the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives has introduced a new polar scaffold for constructing compound libraries in the search for new drugs. These derivatives, obtained through practical syntheses based on [3 + 2] cycloaddition, have potential applications in generating libraries of 3D-shaped molecules for drug discovery, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry (Yarmolchuk et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a synthetic cathinone, it might act as a central nervous system stimulant .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O7S/c1-37-23-8-7-20(17-33)13-21(23)16-32-22-10-12-40-27(22)28(35)31(29(32)36)11-4-2-3-5-26(34)30-15-19-6-9-24-25(14-19)39-18-38-24/h6-10,12-14,17,22,27H,2-5,11,15-16,18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZGAWXHZCIYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3C=CSC3C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

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